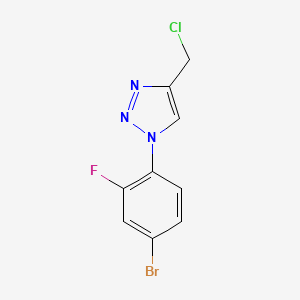
1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
概要
説明
1-(4-Bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a chemical compound characterized by its bromo and fluoro-substituted phenyl ring attached to a triazole ring with a chloromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole typically involves multiple steps, starting with the bromination and fluorination of the phenyl ring, followed by the formation of the triazole ring and the introduction of the chloromethyl group. Common reagents used in these reactions include bromine, fluorine gas, and chloromethylating agents such as chloromethyl methyl ether.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions: 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The bromo and fluoro groups can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of hydroxyl groups.
Substitution: The chloromethyl group can be substituted with other functional groups, such as amines or alcohols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromyl chloride can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as ammonia or sodium hydroxide can be used, often requiring elevated temperatures and polar solvents.
Major Products Formed:
Oxidation: Bromo- and fluoro-substituted carboxylic acids or ketones.
Reduction: Hydroxyl-substituted phenyl rings.
Substitution: Amines or alcohols attached to the triazole ring.
科学的研究の応用
1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound's unique chemical properties make it valuable in the production of advanced materials and catalysts.
作用機序
The mechanism by which 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and fluoro groups enhance the compound's reactivity, allowing it to bind to enzymes or receptors involved in biological processes. The triazole ring plays a crucial role in stabilizing these interactions, leading to the desired biological or chemical outcomes.
類似化合物との比較
1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is unique due to its specific combination of halogenated phenyl and triazole groups. Similar compounds include:
1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole: Lacks the chloromethyl group.
1-(4-bromo-2-fluorophenyl)-4-(methyl)-1H-1,2,3-triazole: Contains a methyl group instead of chloromethyl.
1-(4-bromo-2-fluorophenyl)-4-(chloroethyl)-1H-1,2,3-triazole: Has an ethyl group attached to the chlorine atom.
特性
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClFN3/c10-6-1-2-9(8(12)3-6)15-5-7(4-11)13-14-15/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZYPRLIRDEPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



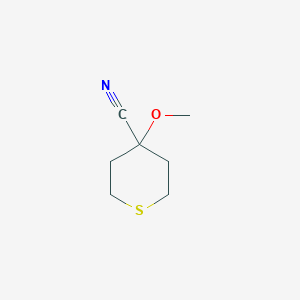
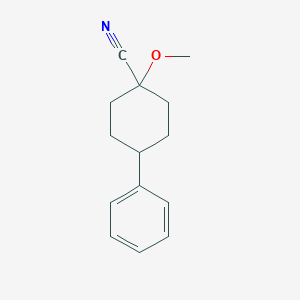
![8-Thia-2-azaspiro[4.5]decan-3-one](/img/structure/B1467284.png)
![6-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B1467285.png)
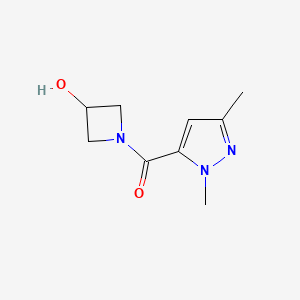

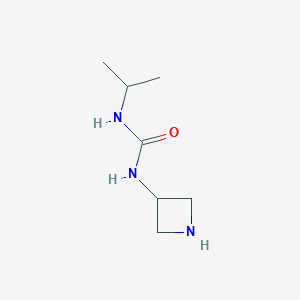
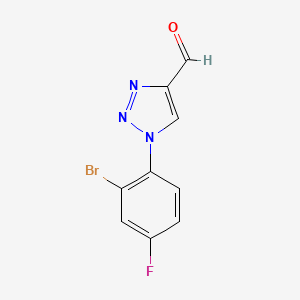
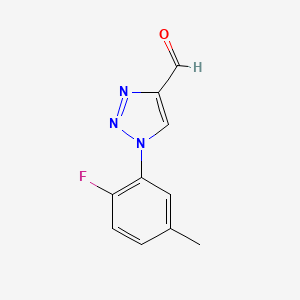

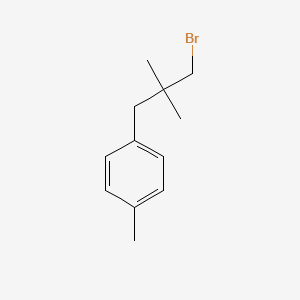
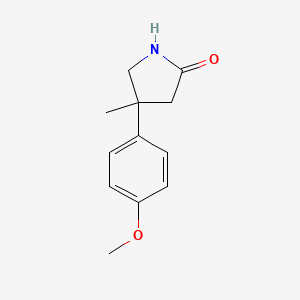
![6-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1467298.png)
